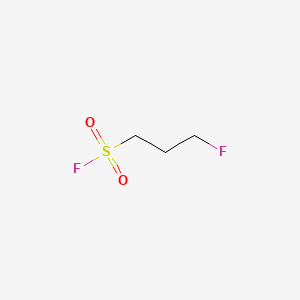

3-Fluoropropane-1-sulfonyl fluoride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoropropane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNOXXWLUNRPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196716 | |

| Record name | Propanesulfonyl fluoride, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-29-0 | |

| Record name | Propanesulfonyl fluoride, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanesulfonyl fluoride, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropropane-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoropropane-1-sulfonyl fluoride (CAS 461-29-0)

Abstract: 3-Fluoropropane-1-sulfonyl fluoride (3-FPrSF) is an aliphatic sulfonyl fluoride that has emerged as a valuable tool in chemical biology and drug discovery. Its unique combination of stability and context-dependent reactivity makes it a privileged electrophilic warhead for the covalent modification of proteins. Unlike highly reactive electrophiles that can lead to off-target effects, 3-FPrSF exhibits a balanced reactivity profile, enabling selective engagement with nucleophilic amino acid residues such as lysine, tyrosine, and serine within specific protein binding pockets.[1][2] This guide provides a comprehensive technical overview of 3-FPrSF, including its physicochemical properties, synthesis, core reactivity principles, and detailed protocols for its application in protein labeling and covalent inhibitor development. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical probe.

Introduction: The Rise of "Privileged" Covalent Warheads

The pursuit of highly selective and potent therapeutics has led to a renaissance in the field of targeted covalent inhibitors.[2] Covalent drugs offer distinct pharmacological advantages, including prolonged duration of action and high potency. However, the success of a covalent inhibitor hinges on the careful balance of its electrophilic "warhead." An overly reactive warhead can lead to promiscuous, off-target labeling and associated toxicity, while an insufficiently reactive one will fail to engage the target.

Sulfonyl fluorides (SFs) have emerged as a class of "privileged" warheads that strike this critical balance.[3] The sulfur(VI)-fluoride bond is remarkably stable to hydrolysis and general nucleophilic attack, conferring biocompatibility.[1] However, when precisely positioned within a protein's binding site, the SF moiety can be activated to react with a proximal nucleophilic amino acid.[1][4]

This compound represents a key exemplar of this class. The presence of the fluorine atom on the propyl chain can subtly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[5][6] This guide delves into the technical specifics of 3-FPrSF, providing the foundational knowledge required for its effective application.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in experimental settings. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 461-29-0 | N/A |

| Molecular Formula | C₃H₆F₂O₂S | [7] |

| Molecular Weight | 144.14 g/mol | [7] |

| Monoisotopic Mass | 144.00566 Da | [7] |

| Physical State | Liquid (Predicted) | |

| XlogP (Predicted) | 0.8 | [7] |

| IUPAC Name | This compound | [7] |

| SMILES | C(CF)CS(=O)(=O)F | [7] |

| InChIKey | QWNOXXWLUNRPEX-UHFFFAOYSA-N | [7] |

Synthesis and Purification

While several general methods exist for the synthesis of sulfonyl fluorides, a common and effective route involves the conversion of sulfonyl chlorides or sulfonic acids to the corresponding fluoride.[8][9][10] A one-pot, two-step protocol starting from the corresponding sulfonic acid is often preferred for its efficiency and use of readily available reagents.[9][11]

Representative Synthetic Protocol

This protocol is adapted from established methods for converting sulfonic acids to sulfonyl fluorides.[9][12]

Objective: To synthesize this compound from 3-fluoropropane-1-sulfonic acid.

Materials:

-

3-fluoropropane-1-sulfonic acid

-

Cyanuric chloride

-

Tetramethylammonium chloride (TMAC) or Tetrabutylammonium bromide (TBAB) (Phase-transfer catalyst)

-

Anhydrous Acetonitrile (MeCN)

-

Potassium bifluoride (KHF₂)

-

Acetone

-

Ethyl acetate (EtOAc)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Chlorination Step: To an oven-dried reaction vessel equipped with a magnetic stirrer, add 3-fluoropropane-1-sulfonic acid (1.0 eq), cyanuric chloride (1.1 eq), and TMAC (5 mol%).

-

Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.

-

Stir the mixture at 60 °C for 12 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting sulfonic acid. Causality Note: This step converts the sulfonic acid into a more reactive sulfonyl chloride intermediate. The catalyst facilitates this transformation.

-

Fluorination Step: After the initial reaction is complete, cool the mixture to room temperature.

-

Add potassium bifluoride (KHF₂, 3.0 eq.) followed by an equal volume of acetone.[12]

-

Stir the resulting suspension vigorously at room temperature for an additional 12 hours. Causality Note: KHF₂ serves as the fluoride source for the halogen exchange reaction, converting the sulfonyl chloride to the desired sulfonyl fluoride. Acetone helps to solubilize the reactants.

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purify the crude product by silica gel column chromatography to afford pure this compound.

Core Reactivity and Mechanism of Action

The utility of 3-FPrSF as a chemical probe stems from the unique reactivity of the sulfonyl fluoride group, a key component of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[13]

Key Principles:

-

Stability: The S-F bond is thermodynamically stable and largely resistant to hydrolysis at physiological pH, a crucial feature for biocompatibility.[3]

-

Context-Dependent Reactivity: Covalent modification is not promiscuous. It requires the ligand portion of the molecule to first bind non-covalently, positioning the sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid residue in the target's binding pocket.[1]

-

Nucleophile Selectivity: Sulfonyl fluorides are known to react with a range of nucleophilic amino acid side chains. While traditionally used to target active site serines in proteases, they have been shown to form stable covalent adducts with lysine, tyrosine, and histidine.[14][15][16] They react rapidly with cysteine, but the resulting adduct is often unstable.[15]

Mechanism of Covalent Modification

The reaction proceeds via a nucleophilic attack of an electron-rich amino acid side chain (e.g., the deprotonated hydroxyl of tyrosine or the primary amine of lysine) on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonamide (with lysine) or sulfonate ester (with tyrosine/serine).[17]

Caption: Covalent modification mechanism of 3-FPrSF.

Applications in Drug Discovery and Chemical Biology

The balanced reactivity of 3-FPrSF makes it an ideal tool for activity-based protein profiling (ABPP), target identification, and the development of targeted covalent inhibitors.[2][4]

Workflow for Covalent Protein Labeling

This workflow outlines the general steps for using 3-FPrSF (or a derivative) to label a target protein in a complex biological sample, such as a cell lysate, for subsequent identification by mass spectrometry.

Caption: General workflow for chemoproteomic profiling.

Detailed Experimental Protocol: Protein Labeling in Lysate

Objective: To identify protein targets of a 3-FPrSF-based probe in a cell lysate. This protocol assumes the use of a 3-FPrSF derivative that includes an alkyne handle for downstream detection via click chemistry.

Materials:

-

Cell lysate (prepared in a buffer without primary amines, e.g., HEPES or phosphate buffer)

-

3-FPrSF-alkyne probe

-

Azide-biotin tag (e.g., Azide-PEG3-Biotin)

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Streptavidin-agarose beads

-

Mass spectrometry-grade trypsin

Procedure:

-

Proteome Labeling:

-

Adjust the protein concentration of the cell lysate to 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 8.0). Causality Note: A slightly basic pH helps deprotonate lysine and tyrosine residues, increasing their nucleophilicity.[16]

-

Add the 3-FPrSF-alkyne probe to a final concentration of 10-100 µM.

-

Incubate the mixture for 1-2 hours at 37 °C.

-

-

Click Chemistry Conjugation:

-

Prepare a "click cocktail" by sequentially adding CuSO₄ (1 mM final), TCEP (1 mM final), TBTA (100 µM final), and the azide-biotin tag (100 µM final) to the labeled lysate.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

-

Enrichment of Labeled Proteins:

-

Add pre-washed streptavidin-agarose beads to the reaction mixture.

-

Incubate for 1-2 hours at 4 °C with rotation to capture the biotinylated proteins.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Add trypsin and incubate overnight at 37 °C to digest the captured proteins into peptides.

-

-

Mass Spectrometry Analysis:

-

Collect the supernatant containing the peptides.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use database search algorithms to identify the proteins and map the specific sites of covalent modification by the probe.

-

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions are paramount when handling this compound and its analogues. Information is often derived from safety data sheets (SDS) for structurally related compounds like phenylmethylsulfonyl fluoride (PMSF).[18][19]

-

Hazard Classification: Sulfonyl fluorides are often classified as corrosive and can cause severe skin burns and eye damage.[18] They may also be toxic if swallowed.[19]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[19] The compound is moisture-sensitive and should be handled under an inert atmosphere where possible.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[18][20]

Conclusion and Future Outlook

This compound is a powerful and versatile chemical tool for probing protein function and developing novel covalent therapeutics. Its balanced stability and reactivity profile allow for selective targeting of nucleophilic residues in a binding-site-dependent manner, minimizing off-target effects. As synthetic methodologies for creating diverse libraries of sulfonyl fluorides continue to advance, their application in chemical biology and "inverse drug discovery" is set to expand, enabling the exploration of the "ligandable proteome" and accelerating the development of next-generation covalent medicines.[21][22]

References

- The Emerging Role of Sulfamoyl Fluorides in Covalent Drug Discovery: A Technical Guide. Benchchem.

- Application of SuFEx Click Chemistry in Polymer Synthesis: Applic

- The growing applications of SuFEx click chemistry. CSHL Scientific Digital Repository.

- Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH.

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.

- Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.

- The growing applic

- SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.

- New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design.

- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl

- Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Semantic Scholar.

- The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing).

- New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS.

- 3-Fluoropropane-1-sulfonyl chloride | C3H6ClFO2S | CID 21114841. PubChem.

- SAFETY D

- Correlation between nonapeptide conversion and amino acid labelling percentage (Tyr—blue, Lys—green).

- 3-Chloropropane-1-sulfonyl Fluoride 3821-80-5. Tokyo Chemical Industry Co., Ltd.(APAC).

- Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.

- SAFETY D

- Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC - NIH.

- Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.

- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific

- Facile synthesis of sulfonyl fluorides

- Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.

- This compound (C3H6F2O2S). PubChemLite.

- Facile one-pot synthesis of sulfonyl fluorides from sulfon

- Fluorine in drug discovery: Role, design and case studies. Nargund College of Pharmacy.

- Technical Guide: Physicochemical Properties of 3-(4-Fluorophenyl)propane-1-sulfonic acid. Benchchem.

- Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry.

- Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry.

- Synthetic Routes to Arylsulfonyl Fluorides. MDPI.

- SAFETY D

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - this compound (C3H6F2O2S) [pubchemlite.lcsb.uni.lu]

- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. The growing applications of SuFEx click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.fr [fishersci.fr]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. pnas.org [pnas.org]

- 22. med.stanford.edu [med.stanford.edu]

3-Fluoropropane-1-sulfonyl fluoride molecular structure and formula

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 3-Fluoropropane-1-sulfonyl Fluoride

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of interest to researchers in chemical biology and drug development. The document delineates its molecular structure and formula, predicted physicochemical and spectroscopic properties, and a plausible synthetic pathway. By integrating foundational chemical principles with data on analogous structures, this guide serves as an essential resource for scientists exploring the utility of aliphatic sulfonyl fluorides as covalent probes and therapeutic warheads. The inherent reactivity of the sulfonyl fluoride moiety, balanced with greater stability compared to other sulfonyl halides, positions such compounds as valuable tools for interrogating biological systems.

Molecular Identity and Physicochemical Properties

This compound is a saturated aliphatic compound containing two distinct fluorine atoms: one covalently bonded to the alkyl chain and the other as part of the sulfonyl fluoride functional group. This dual substitution imparts unique chemical characteristics relevant to its application as a chemical probe.

Molecular Formula and IUPAC Nomenclature

-

Molecular Formula: C₃H₆F₂O₂S[1]

-

IUPAC Name: this compound[1]

-

InChI Key: QWNOXXWLUNRPEX-UHFFFAOYSA-N[1]

-

SMILES: C(CF)CS(=O)(=O)F[1]

Structural Representation

The molecule consists of a three-carbon propane backbone. A sulfonyl fluoride group (-SO₂F) is attached to the first carbon (C1), and an alkyl fluorine atom is attached to the third carbon (C3).

Key Physicochemical Data

The following table summarizes key computed and predicted properties for this compound. Experimental data for this specific compound is not widely available; therefore, values are derived from computational models and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₃H₆F₂O₂S | PubChem[1] |

| Monoisotopic Mass | 144.00566 Da | PubChem[1] |

| Molecular Weight (Average) | 144.14 g/mol | Calculated |

| XlogP (Predicted) | 0.8 | PubChem[1] |

| Related CAS Number | 461-28-9 (3-Fluoropropane-1-sulfonyl chloride) | BLD Pharm[2] |

Spectroscopic and Structural Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While experimental spectra are not publicly available, the expected signatures can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum would be complex due to splitting by both adjacent protons and through-bond coupling to the two fluorine atoms. We would expect three distinct multiplets corresponding to the protons on C1, C2, and C3. The protons on C1 and C3 will show additional splitting from the fluorine atoms on the sulfonyl group and C3, respectively.

-

¹³C NMR: Three signals are expected for the three carbon atoms of the propane chain. Each signal will be split into a doublet by its attached fluorine atom (for C3) or the sulfonyl fluoride (for C1), and potentially show smaller couplings to the other fluorine.

-

¹⁹F NMR: Two distinct signals are anticipated.[3] One signal will correspond to the fluorine atom of the sulfonyl fluoride group, and the other to the fluorine atom on the C3 carbon. The chemical shifts of these signals provide direct evidence of the two different chemical environments of the fluorine atoms.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong, characteristic absorption bands that confirm the presence of the key functional groups.

-

S=O Stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (O=S=O) are typically observed in the ranges of 1370-1450 cm⁻¹ and 1180-1210 cm⁻¹, respectively.

-

S-F Stretching: A strong absorption band for the sulfur-fluorine bond is expected around 815-880 cm⁻¹.

-

C-F Stretching: A strong band corresponding to the carbon-fluorine bond stretch is typically found in the 1000-1100 cm⁻¹ region.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the measured monoisotopic mass closely matching the calculated value of 144.00566 Da for the [M]⁺ ion.[1] The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of HF, SO₂F, or the entire SO₂F group, providing further structural confirmation.[6]

Synthesis and Reactivity

Sulfonyl fluorides are valuable synthetic intermediates and functional motifs in their own right, particularly in the field of chemical biology where they serve as covalent inhibitors.[7][8]

Rationale for Synthetic Strategy

The most established and reliable method for synthesizing sulfonyl fluorides is through a halogen exchange reaction, starting from the more common sulfonyl chlorides.[9][10] This approach is favored due to the wide availability of reagents for generating sulfonyl chlorides from precursors like thiols. The precursor, 3-fluoropropane-1-sulfonyl chloride (CAS 461-28-9), is commercially available, making this a logical starting point.[2]

Proposed Synthetic Protocol: Halogen Exchange

This protocol describes the conversion of 3-fluoropropane-1-sulfonyl chloride to this compound using a fluoride salt.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

3-Fluoropropane-1-sulfonyl chloride

-

Potassium fluoride (spray-dried)

-

18-crown-6 (phase-transfer catalyst)

-

Acetonitrile (anhydrous)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add spray-dried potassium fluoride (2.0 equivalents) and 18-crown-6 (0.1 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

-

Substrate Addition: Dissolve 3-fluoropropane-1-sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it to the reaction mixture via a syringe.

-

Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove excess potassium fluoride and other inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Dilute with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Chemical Reactivity and Applications

Sulfonyl fluorides are recognized as "privileged" electrophiles in chemical biology.[7] Unlike the highly reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater aqueous stability, making them more suitable for use in biological systems.[7] They can act as covalent modifiers by reacting with nucleophilic residues on proteins, such as the hydroxyl group of serine or the thiol group of cysteine. This reactivity makes this compound a candidate for applications in:

-

Activity-Based Protein Profiling (ABPP): As a warhead to covalently label the active sites of enzymes, particularly serine proteases.

-

Drug Development: As a covalent warhead in targeted inhibitors to achieve durable and potent therapeutic effects.

-

Chemical Probes: The presence of two fluorine atoms allows for ¹⁹F NMR studies to probe binding events and protein dynamics.[3]

Safety and Handling

-

Corrosivity: Related sulfonyl halides, such as 3-chloropropane-1-sulfonyl chloride, are known to cause severe skin burns and eye damage.[11][12]

-

Toxicity: Phenylmethylsulfonyl fluoride (PMSF), a common laboratory reagent, is toxic if swallowed and also causes severe burns.[13][14]

-

Handling Precautions: It is imperative to handle this compound with extreme caution in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield, must be worn at all times.

Conclusion

This compound is a specialized chemical entity with significant potential in modern chemical biology and medicinal chemistry. Its molecular formula is C₃H₆F₂O₂S, and its structure features a propyl chain functionalized with both an alkyl fluoride and a sulfonyl fluoride group. While experimental data remains sparse, its properties and spectroscopic signatures can be confidently predicted. The synthesis is accessible through standard methodologies, primarily via halogen exchange from its sulfonyl chloride precursor. The compound's true value lies in the unique reactivity of the sulfonyl fluoride group, which, combined with its stability, makes it an attractive candidate for the development of novel covalent probes and targeted therapeutics.

References

-

PubChem. This compound (C3H6F2O2S) - PubChemLite. [Link]

-

PubChem. 3-Fluoropropane-1-sulfonyl chloride | C3H6ClFO2S | CID 21114841. [Link]

-

NIST. Ethanone, 1-cyclopropyl-. [Link]

-

CF Plus Chemicals. 3-Chloropropane-sulfonyl fluoride. [Link]

-

Chemsrc. CAS#:98238-74-5 | 3-H-tetrafluoro-1-propene-1-sulfonyl fluoride. [Link]

-

PubChem. Propane-1-sulfonyl fluoride | C3H7FO2S | CID 13721938. [Link]

-

3M. Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

-

PubChem. 3-Chloropropane-1-sulfonyl fluoride | C3H6ClFO2S | CID 47003234. [Link]

-

PubChem. 3-Fluoropropane-1-sulfonyl iodide | C3H6FIO2S | CID 175270309. [Link]

-

Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.* [Link]

-

Chen, L., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(27), 15531-15535.* [Link]

-

Ward, J. W., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry, 90(21), 12843-12851.* [Link]

-

The Royal Society of Chemistry. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - Electronic Supplementary Information. [Link]

-

Zheng, J., & Wu, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 1243-1260.* [Link]

-

Tlili, A. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(1), 2.* [Link]

-

Panshin, A. M., et al. (2018). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes, 5(120).* [Link]

-

Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

-

PubChem. 2,3-Difluoropropane-1-sulfonyl fluoride | C3H5F3O2S | CID 13721939. [Link]

-

Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. Environmental Science & Technology, 57(10), 4180-4186.* [Link]

-

Gerig, J. T. Fluorine NMR. [Link]

-

Zhang, W., & Chen, P. R. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. Chembiochem, 21(1-2), 45-54.* [Link]

-

Asmis, K., et al. (2025). Infrared Photodissociation Spectroscopy of Fluoride Anion Hexafluoroisopropanol Complexes: Solvation-suppressed Proton Transfer. ChemRxiv. [Link]

-

ResearchGate. Fig. 1 1 H NMR spectrum of the product in D 2 O obtained using CH 3 SO.... [Link]

-

PubChem. 3-aminopropane-1-sulfonyl fluoride hydrochloride (C3H8FNO2S) - PubChemLite. [Link]

-

Chemical Shifts. N-PHENYL-3-FLUOROPROPANE-1-SULFONAMIDE - Optional[19F NMR]. [Link]

-

NIST. Sulfuryl fluoride. [Link]

-

ResearchGate. IR spectra of sulfur tetrafluoride. [Link]

Sources

- 1. PubChemLite - this compound (C3H6F2O2S) [pubchemlite.lcsb.uni.lu]

- 2. 461-28-9|3-Fluoropropane-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. biophysics.org [biophysics.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 11. 3-Fluoropropane-1-sulfonyl chloride | C3H6ClFO2S | CID 21114841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Chloropropane-1-sulfonyl Fluoride | 3821-80-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoropropane-1-sulfonyl Fluoride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-Fluoropropane-1-sulfonyl fluoride, a valuable fluorinated building block in modern chemistry. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the strategic considerations behind different synthetic routes, offering detailed experimental protocols for the most viable methods. The guide emphasizes chemical logic, safety, and efficiency, supported by in-text citations to peer-reviewed literature and visual aids to elucidate key transformations.

Introduction: The Significance of this compound

Fluorinated organic molecules are of paramount importance in pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This compound is a particularly interesting compound, combining a reactive sulfonyl fluoride moiety with a fluorinated alkyl chain. The sulfonyl fluoride group is a versatile functional handle, notably utilized in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful tool for constructing complex molecular architectures.[1][2] The presence of the fluorine atom at the 3-position can modulate the reactivity of the sulfonyl fluoride and introduce desirable properties into the final products. This guide will explore the primary synthetic strategies to access this valuable compound.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The most logical approaches involve either the construction of the sulfonyl fluoride moiety onto a pre-fluorinated propane backbone or the introduction of the fluorine atom at a later stage of the synthesis. This guide will focus on three primary, well-substantiated pathways:

-

Pathway A: A two-step halogen exchange approach starting from the readily available 3-chloropropane-1-sulfonyl chloride.

-

Pathway B: A direct approach involving the oxidation of 3-fluoropropanethiol.

-

Pathway C: Synthesis from 3-fluoropropane-1-sulfonic acid.

Pathway A: Two-Step Halogen Exchange from 3-Chloropropane-1-sulfonyl Chloride

This pathway is arguably the most practical and well-documented approach, leveraging commercially available or easily synthesized starting materials. The strategy involves two sequential halogen exchange reactions: first at the sulfonyl group (Cl to F), followed by a nucleophilic substitution on the alkyl chain (Cl to F).

Rationale and Key Considerations

The conversion of a sulfonyl chloride to a sulfonyl fluoride is a classic and highly efficient transformation, typically achieved with a variety of fluoride sources.[3][4] The subsequent Finkelstein-type reaction on the alkyl chloride presents a greater challenge. The reactivity of the C-Cl bond is influenced by the strongly electron-withdrawing sulfonyl fluoride group. However, with appropriate selection of the fluorinating agent and reaction conditions, this transformation can be achieved in good yield.[5]

Visualizing the Workflow

Caption: Workflow for Pathway A.

Experimental Protocols

Step 1: Synthesis of 3-Chloropropane-1-sulfonyl Chloride

This precursor can be synthesized in high yield from 1,3-propanesultone and thionyl chloride.

-

Materials: 1,3-propanesultone, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, catalytic amount).

-

Procedure:

-

To a stirred mixture of freshly distilled thionyl chloride, add a catalytic amount of dimethylformamide.

-

Slowly add 1,3-propanesultone to the mixture.

-

Heat the reaction mixture to approximately 70-80°C. Gas evolution will be observed.

-

Maintain the temperature for 3 hours, or until gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure.

-

The crude 3-chloropropane-1-sulfonyl chloride can be purified by vacuum distillation.

-

Step 2: Synthesis of 3-Chloropropane-1-sulfonyl Fluoride

This step involves a halogen exchange at the sulfonyl group.

-

Materials: 3-Chloropropane-1-sulfonyl chloride, Potassium fluoride (KF) or Potassium bifluoride (KHF₂), Acetonitrile (MeCN), 18-crown-6 ether (optional, as a phase transfer catalyst).

-

Procedure:

-

In a flask equipped with a reflux condenser, dissolve 3-chloropropane-1-sulfonyl chloride in acetonitrile.

-

Add an excess of potassium fluoride (or KHF₂). For improved reactivity, a catalytic amount of 18-crown-6 ether can be added.

-

Heat the mixture to reflux and stir vigorously for several hours. The reaction progress can be monitored by GC-MS or ¹⁹F NMR.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

The solvent is removed under reduced pressure, and the resulting crude 3-chloropropane-1-sulfonyl fluoride can be purified by vacuum distillation.

-

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution of the alkyl chloride.

-

Materials: 3-Chloropropane-1-sulfonyl fluoride, Anhydrous potassium fluoride (spray-dried for best results), a phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB), and a high-boiling point aprotic polar solvent (e.g., sulfolane or DMF).

-

Procedure:

-

In a dry flask, combine 3-chloropropane-1-sulfonyl fluoride, a molar excess of anhydrous potassium fluoride, and a catalytic amount of a phase transfer catalyst in sulfolane.

-

Heat the mixture to a temperature between 150-200°C with vigorous stirring.

-

Monitor the reaction by GC-MS. The reaction may require several hours to reach completion.

-

Upon completion, cool the mixture and dilute with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic phase with water to remove the solvent and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

-

The final product, this compound, is purified by vacuum distillation.

-

Pathway B: Oxidation of 3-Fluoropropanethiol

This pathway offers a more convergent synthesis, where the carbon-fluorine bond is established early in the synthetic sequence. The key transformation is the oxidation of a thiol to a sulfonyl fluoride.

Rationale and Key Considerations

Modern electrochemical methods provide a mild and efficient way to achieve the oxidative coupling of thiols and a fluoride source to form sulfonyl fluorides.[1][6] This approach avoids the use of harsh oxidizing agents. The main challenge in this pathway is the synthesis of the 3-fluoropropanethiol precursor.

Visualizing the Workflow

Caption: Workflow for Pathway B.

Experimental Protocols

Step 1: Synthesis of 3-Fluoropropanethiol

-

Materials: 1-Bromo-3-fluoropropane, Thiourea, Sodium hydroxide (NaOH).

-

Procedure:

-

A mixture of 1-bromo-3-fluoropropane and thiourea in ethanol is heated at reflux for several hours to form the isothiouronium salt.

-

After cooling, the solvent is removed, and the salt is hydrolyzed by heating with an aqueous solution of sodium hydroxide.

-

The resulting 3-fluoropropanethiol can be isolated by distillation.

-

Step 2: Electrochemical Synthesis of this compound

-

Materials: 3-Fluoropropanethiol, Potassium fluoride (KF), Pyridine, Acetonitrile (MeCN), 1 M Hydrochloric acid (HCl), Graphite anode, Stainless steel cathode.

-

Procedure:

-

Set up an undivided electrochemical cell with a graphite anode and a stainless steel cathode.

-

The electrolyte consists of a biphasic mixture of acetonitrile and 1 M aqueous HCl (1:1 v/v).

-

To this, add 3-fluoropropanethiol, 5 equivalents of potassium fluoride, and 1 equivalent of pyridine.

-

Apply a constant current (e.g., 20 mA) to the cell with stirring.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and solvent removal, the product is purified by vacuum distillation.

-

Pathway C: Conversion of 3-Fluoropropane-1-sulfonic Acid

This pathway is a strong alternative, particularly if 3-fluoropropane-1-sulfonic acid or its salt is accessible. The conversion of sulfonic acids to sulfonyl fluorides is a well-established transformation with modern, mild methods available.

Rationale and Key Considerations

The direct conversion of sulfonic acids to sulfonyl fluorides can be achieved in a one-pot, two-step process, often involving an in-situ chlorination followed by fluoride exchange.[7] Alternatively, deoxygenative fluorination reagents can be employed.[8][9] The synthesis of 3-fluoropropane-1-sulfonic acid is the key prerequisite for this pathway.

Visualizing the Workflow

Caption: Workflow for Pathway C.

Experimental Protocols

Step 1: Synthesis of Sodium 3-fluoropropane-1-sulfonate

-

Materials: 3-Fluoro-1-propanol, Phosphorus tribromide (PBr₃), Sodium sulfite (Na₂SO₃).

-

Procedure:

-

Convert 3-fluoro-1-propanol to 1-bromo-3-fluoropropane using a standard brominating agent like PBr₃.

-

React the resulting 1-bromo-3-fluoropropane with an aqueous solution of sodium sulfite at elevated temperature (Strecker sulfite alkylation).

-

The sodium 3-fluoropropane-1-sulfonate can be isolated by precipitation or crystallization from the reaction mixture.

-

Step 2: Synthesis of this compound

-

Materials: Sodium 3-fluoropropane-1-sulfonate, Cyanuric chloride, Potassium bifluoride (KHF₂), Tetrabutylammonium bromide (TBAB, catalytic amount), Acetonitrile (MeCN), Acetone.

-

Procedure:

-

In a dry flask, a mixture of sodium 3-fluoropropane-1-sulfonate, cyanuric chloride, and a catalytic amount of TBAB in acetonitrile is stirred at 60°C for 12 hours.

-

After this chlorination step, potassium bifluoride and acetone are added to the reaction mixture.

-

The mixture is then stirred at room temperature for an additional 12 hours to facilitate the chlorine-fluorine exchange.

-

The reaction is quenched with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The final product is purified by column chromatography or vacuum distillation.[10]

-

Data Summary

| Pathway | Starting Material | Key Intermediates | Key Reagents | Advantages | Disadvantages |

| A | 1,3-Propanesultone | 3-Chloropropane-1-sulfonyl chloride, 3-Chloropropane-1-sulfonyl fluoride | SOCl₂, KF, Phase Transfer Catalyst | Utilizes readily available starting materials; well-established reactions. | Multi-step; final fluorination step can be challenging. |

| B | 1-Bromo-3-fluoropropane | 3-Fluoropropanethiol | Thiourea, Electrochemical cell, KF | Convergent; mild final step. | Synthesis of 3-fluoropropanethiol can be odorous; requires specialized equipment. |

| C | 3-Fluoro-1-propanol | Sodium 3-fluoropropane-1-sulfonate | PBr₃, Na₂SO₃, Cyanuric chloride, KHF₂ | Avoids odorous thiols; one-pot conversion from sulfonate. | Multi-step synthesis of the sulfonic acid precursor. |

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The choice of the optimal route will depend on the specific requirements of the laboratory, including the availability of starting materials, scale of the reaction, and access to specialized equipment such as an electrochemical setup. Pathway A represents a robust and classical approach, while Pathways B and C offer more modern and convergent solutions. It is recommended that researchers carefully consider the safety precautions for all reagents and intermediates involved in these syntheses.

References

- Bianchi, M., et al. (1977). A simple and convenient method for the synthesis of sulfonyl fluorides. Journal of Organic Chemistry.

- Ambler, B. R., et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids.

- Furuya, T., Klein, J. E. M. N., & Ritter, T. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis.

- Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.

- Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.

- Qin, C., & Sun, N. (2019).

- Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry Reactions.

- Tribby, A. L., et al. (2017). A Mild, One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Halides. The Journal of Organic Chemistry.

- Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society.

- Bare, G. A. L. (2023). A Simple and Mild Direct Chloride/Fluoride Exchange from a Sulfonyl Chloride Starting Material in a KF and Water/Acetone Biphasic Mixture. The Journal of Organic Chemistry.

- Li, W., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates.

- Qin, C., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids.

- Laudadio, G., et al. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Journal of Flow Chemistry.

- Qin, C., & Sun, N. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, ESI.

- Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.

- Doyle, A. G., et al. (2023). Strategies for Nucleophilic C(sp3)–(Radio)

- Sanford, M. S. (2020).

- TCI. (n.d.). TCI Practical Example: Deoxygenative Fluorination of an Alcohol Using PyFluor. Tokyo Chemical Industry Co., Ltd.

- ACS GCI Pharmaceutical Roundtable. (2021). Halex Reaction. ACS Green Chemistry Institute.

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. .

-

Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. .

- Wu, P., & Sharpless, K. B. (2014). SuFEx: A New Generation of Click Chemistry. Accounts of Chemical Research.

- PubChem. (n.d.). 3-Chloropropane-1-sulfonyl fluoride.

- Clark, J. H. (1980). Fluoride ion as a base in organic synthesis. Chemical Reviews.

- Sigma-Aldrich. (n.d.). 3-Chloropropanesulfonyl chloride. MilliporeSigma.

- Doyle, A. G. (2023).

- ACS GCI Pharmaceutical Roundtable. (2021). Nucleophilic Fluorination by F-. ACS Green Chemistry Institute.

- Houben-Weyl. (1962). Methods of Organic Chemistry, Vol. V/3: Fluorine and Chlorine Compounds. Georg Thieme Verlag.

- Wikipedia. (n.d.). Halex process.

- Wikipedia. (n.d.). Finkelstein reaction.

Sources

- 1. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

- 5. Finkelstein Reaction [organic-chemistry.org]

- 6. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 3-Fluoropropane-1-sulfonyl fluoride: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoropropane-1-sulfonyl fluoride is a key building block in modern medicinal chemistry and drug discovery. Its unique combination of a reactive sulfonyl fluoride warhead and a fluorinated aliphatic chain makes it a valuable tool for creating targeted covalent inhibitors and chemical probes. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on the underlying chemical principles and practical experimental methodologies.

Introduction: The Rise of Sulfonyl Fluorides in Drug Discovery

Sulfonyl fluorides (R-SO₂F) have emerged as a privileged class of electrophiles in drug discovery due to their unique reactivity profile.[1] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability in aqueous environments, a crucial characteristic for biological applications.[1][2] However, they can be "activated" by the specific microenvironment of a protein's binding pocket, leading to highly selective covalent modification of nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine, and histidine.[1][3] This "tunable" reactivity allows for the design of highly specific covalent inhibitors with reduced off-target effects.[4]

The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties.[5] Fluorine's high electronegativity and small size can alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[5][6] this compound combines the benefits of a sulfonyl fluoride warhead with the strategic placement of a fluorine atom, making it a highly sought-after building block for the synthesis of novel therapeutics.

The Synthetic Journey: A History of Sulfonyl Fluoride Synthesis

The synthesis of sulfonyl fluorides has a rich history, with methods evolving from harsh, classical procedures to milder, more versatile modern techniques. The most conventional approach involves the nucleophilic fluorination of the corresponding sulfonyl chlorides.[7]

Early Methods: Halogen Exchange

The pioneering work on the synthesis of sulfonyl fluorides dates back to 1931, when Davies and Dick demonstrated the conversion of aromatic and aliphatic sulfonyl chlorides to their corresponding fluorides by boiling with an aqueous solution of potassium fluoride.[7] A significant improvement was reported in 1977 by Cate and co-workers, who utilized "naked fluoride" (potassium fluoride with 18-crown-6 in acetonitrile) for a more efficient halogen exchange under anhydrous conditions.[7]

This classical halogen exchange reaction remains a cornerstone of sulfonyl fluoride synthesis. The probable first synthesis of this compound would have likely followed a similar two-step sequence:

-

Synthesis of the Precursor, 3-Fluoropropane-1-sulfonyl chloride: This intermediate can be synthesized from 3-fluoro-1-propanethiol via oxidative chlorination.

-

Halogen Exchange: The resulting 3-fluoropropane-1-sulfonyl chloride would then be treated with a fluoride source, such as potassium fluoride, to yield this compound.

Experimental Protocol: Synthesis of this compound via Halogen Exchange

Part A: Oxidative Chlorination of 3-Fluoro-1-propanethiol

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a solution of sodium hydroxide to neutralize chlorine gas) is charged with a solution of 3-fluoro-1-propanethiol in a suitable solvent like dichloromethane.

-

Chlorination: The flask is cooled in an ice bath. A solution of chlorine gas in the same solvent, or an alternative chlorinating agent like sulfuryl chloride, is added dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium sulfite solution) to destroy any excess chlorine. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 3-fluoropropane-1-sulfonyl chloride.[8]

Part B: Fluorination of 3-Fluoropropane-1-sulfonyl chloride

-

Reaction Setup: A flame-dried round-bottom flask is charged with anhydrous potassium fluoride and a phase-transfer catalyst such as 18-crown-6. Anhydrous acetonitrile is added, and the mixture is stirred vigorously.

-

Addition of Sulfonyl Chloride: A solution of crude 3-fluoropropane-1-sulfonyl chloride in anhydrous acetonitrile is added to the suspension.

-

Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours.

-

Monitoring and Workup: The reaction is monitored by GC or ¹⁹F NMR spectroscopy. Once the reaction is complete, the solid potassium chloride is filtered off, and the acetonitrile is removed under reduced pressure. The residue is then purified by distillation or column chromatography to afford pure this compound.

Modern Synthetic Methodologies

While the halogen exchange method is robust, the need for milder and more functional-group-tolerant procedures has driven the development of new synthetic strategies. These modern methods often bypass the need for the often-unstable sulfonyl chloride intermediates.

| Starting Material | Reagents | Key Advantages |

| Sulfonic Acids/Sulfonates | Cyanuric chloride, KHF₂ | One-pot procedure, readily available starting materials.[9][10] |

| Sulfonyl Hydrazides | Selectfluor® | Water as a solvent, no catalyst needed.[2][11] |

| Thiols/Disulfides | Selectfluor® or Electrochemical Oxidation with KF | Bypasses sulfonyl chloride intermediate, broad substrate scope.[11][12] |

| Sulfonamides | Pyrylium tetrafluoroborate, MgCl₂, KF | Mild conditions, high chemoselectivity, suitable for late-stage functionalization.[2][11][13] |

| Aryl Halides | DABSO, PdCl₂(AmPhos)₂, NFSI | One-pot, two-step procedure from readily available aryl bromides.[2] |

| Grignard Reagents | SO₂F₂ | Direct formation of the C-SO₂F bond.[2] |

These modern methods offer significant advantages in terms of efficiency, safety, and substrate scope, and are increasingly being adopted for the synthesis of complex sulfonyl fluorides, including those with sensitive functional groups.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₃H₆F₂O₂S |

| Molecular Weight | 144.14 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not reported |

| Density | Not reported |

Spectroscopic Data (Predicted):

-

¹⁹F NMR: Two distinct signals are expected: one for the fluorine atom on the propyl chain (as a triplet of triplets) and another for the sulfonyl fluoride group (as a triplet).

-

¹H NMR: Three distinct multiplets corresponding to the three methylene groups of the propane chain. The methylene group adjacent to the fluorine will show coupling to fluorine.

-

¹³C NMR: Three signals for the three carbon atoms of the propane chain, with characteristic C-F and C-S coupling constants.

-

IR Spectroscopy: Strong characteristic absorption bands for the S=O stretching vibrations (around 1400 and 1200 cm⁻¹) and the S-F stretching vibration.

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for the synthesis of:

-

Covalent Inhibitors: The sulfonyl fluoride moiety can be incorporated into a larger molecule designed to bind to a specific protein target. The fluorine atom on the propyl chain can be used to modulate the molecule's binding affinity and pharmacokinetic properties.

-

Activity-Based Probes: These are small molecules that use a reactive group (in this case, the sulfonyl fluoride) to covalently label a specific class of enzymes. The fluorinated propyl chain can aid in cell permeability and target engagement.

-

¹⁸F Radiolabeling: The fluorine atom can be replaced with the positron-emitting isotope ¹⁸F, allowing the resulting molecule to be used as a tracer in Positron Emission Tomography (PET) imaging. This is a powerful technique for studying the in vivo distribution and target engagement of drugs.

Conclusion and Future Outlook

The journey of this compound, from its likely initial synthesis via classical halogen exchange to its potential creation through modern, sophisticated methods, mirrors the evolution of synthetic organic chemistry. The increasing demand for highly specific and potent therapeutic agents will continue to drive innovation in the synthesis and application of sulfonyl fluorides. As our understanding of the intricate interactions between small molecules and their biological targets deepens, building blocks like this compound will play an increasingly crucial role in the design of next-generation medicines.

Visualizations

Caption: Classical synthesis of this compound.

Caption: Modern approaches to sulfonyl fluoride synthesis.

References

-

Synthetic Routes to Arylsulfonyl Fluorides. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

-

Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Recent Advances on Fluorine Chemistry. (2024, July 28). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie. Retrieved January 18, 2026, from [Link]

-

Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. (2023, January 20). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Facile synthesis of sulfonyl fluorides from sulfonic acids. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

(A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

3-Fluoropropane-1-sulfonyl chloride | C3H6ClFO2S | CID 21114841. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). Chinese Chemical Letters. Retrieved January 18, 2026, from [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

This compound (C3H6F2O2S). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]

-

(PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. (2025, October 18). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Sulfonyl fluoride synthesis by fluorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorination [sigmaaldrich.com]

- 7. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 8. 3-Fluoropropane-1-sulfonyl chloride | C3H6ClFO2S | CID 21114841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]

- 12. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Spectral Data for 3-Fluoropropane-1-sulfonyl fluoride: An In-depth Technical Guide

Introduction

Molecular Structure and Properties

The structure of 3-Fluoropropane-1-sulfonyl fluoride is characterized by a three-carbon chain with a fluorine atom at the C3 position and a sulfonyl fluoride group at the C1 position.

Molecular Formula: C₃H₆F₂O₂S[1]

Molecular Weight: 144.14 g/mol

SMILES: C(CF)CS(=O)(=O)F[1]

Diagram of the Molecular Structure of this compound

Caption: Predicted key H-F coupling interactions in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample of this compound can be placed between two KBr or NaCl plates to form a thin film.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-3000 | C-H stretching | -CH₂- |

| 1450-1480 | -SO₂- asymmetric stretching | Sulfonyl fluoride |

| 1200-1250 | -SO₂- symmetric stretching | Sulfonyl fluoride |

| 1050-1150 | C-F stretching | Alkyl fluoride |

| 800-850 | S-F stretching | Sulfonyl fluoride |

Interpretation:

The IR spectrum will be dominated by strong absorptions corresponding to the sulfonyl fluoride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically very intense. [4]The C-F and S-F stretching vibrations will also be prominent. The C-H stretching and bending vibrations of the propyl chain will be observed in their usual regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Electron ionization (EI) is a common technique for volatile compounds, which will likely cause significant fragmentation. Electrospray ionization (ESI) may be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: A time-of-flight (TOF), quadrupole, or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Predicted Mass Spectrometry Data

Molecular Ion (M⁺): m/z = 144.01 (for C₃H₆F₂O₂S)

Predicted Key Fragments:

| m/z | Proposed Fragment |

| 125 | [M - F]⁺ |

| 113 | [M - CH₂F]⁺ |

| 83 | [SO₂F]⁺ |

| 64 | [SO₂]⁺ |

| 41 | [C₃H₅]⁺ |

Interpretation:

The molecular ion peak at m/z 144 may be observed, especially with a soft ionization technique. Under electron ionization, significant fragmentation is expected. Common fragmentation pathways would involve the loss of a fluorine atom, the CH₂F group, or the SO₂F group. The sulfonyl fluoride cation at m/z 83 is a likely and stable fragment.

Diagram of Proposed Mass Spectrometry Fragmentation Pathway

Caption: A proposed fragmentation pathway for this compound in mass spectrometry.

Conclusion

This in-depth technical guide provides a detailed prediction of the NMR, IR, and MS spectral data for this compound. By understanding these expected spectral characteristics, researchers, scientists, and drug development professionals can more effectively identify and characterize this compound in their synthetic and analytical workflows. The provided protocols and interpretations serve as a valuable resource for guiding experimental design and data analysis. While based on sound scientific principles, experimental verification of these predictions is highly recommended.

References

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. The Royal Society of Chemistry. (URL: [Link])

-

One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. The Royal Society of Chemistry. (URL: [Link])

-

This compound (C3H6F2O2S). PubChemLite. (URL: [Link])

-

Synthesis of Sulfonyl Fluorides from Sulfonamides. ResearchGate. (URL: [Link])

-

Synthetic Routes to Arylsulfonyl Fluorides. MDPI. (URL: [Link])

-

Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Fluorine notes. (URL: [Link])

-

3-chloropropane-1-sulfonyl fluoride (C3H6ClFO2S). PubChemLite. (URL: [Link])

-

3-Chloropropane-1-sulfonyl fluoride | C3H6ClFO2S | CID 47003234. PubChem. (URL: [Link])

-

2,3-Difluoropropane-1-sulfonyl fluoride | C3H5F3O2S | CID 13721939. PubChem. (URL: [Link])

-

Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC - NIH. (URL: [Link])

-

33S NMR spectra of sulfonium salts: Calculated and experimental. ResearchGate. (URL: [Link])

-

The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar. (URL: [Link])

-

A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. Chemical Communications (RSC Publishing). (URL: [Link])

-

Infrared Photodissociation Spectroscopy of Fluoride Anion Hexafluoroisopropanol Complexes: Solvation-suppressed Proton Transfer. ChemRxiv. (URL: [Link])

-

Fluorine NMR. (URL: [Link])

-

3-aminopropane-1-sulfonyl fluoride hydrochloride (C3H8FNO2S). PubChemLite. (URL: [Link])

-

Sulfuryl fluoride. the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

IR spectra of sulfur tetrafluoride. ResearchGate. (URL: [Link])

Sources

Analysis of the Electrophilic Character of the Sulfonyl Fluoride Moiety in 3-Fluoropropane-1-sulfonyl Fluoride

An In-Depth Technical Guide:

Abstract

The sulfonyl fluoride (SO₂F) group has emerged as a uniquely valuable electrophilic warhead in the fields of drug discovery and chemical biology, prized for its distinct balance of stability and context-dependent reactivity.[1][2] This guide provides a detailed examination of the electrophilicity of the sulfonyl fluoride moiety within the specific context of 3-fluoropropane-1-sulfonyl fluoride. We will dissect the fundamental electronic properties of the S(VI)-F bond, explore the modulating influence of the remote γ-fluoro substituent via the inductive effect, and position its reactivity within the broader landscape of covalent modifiers. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile functional group in the design of novel covalent probes and therapeutics.

Introduction: The Rise of the Sulfonyl Fluoride Warhead

The pursuit of targeted covalent inhibitors has traditionally been dominated by electrophiles aimed at the highly nucleophilic cysteine residue. However, the frequent absence of cysteine in protein binding pockets has catalyzed the exploration of alternative warheads capable of engaging other nucleophilic amino acids.[3][4] Sulfonyl fluorides have risen to prominence as a "privileged" electrophile for this purpose.[2]

Unlike their more reactive sulfonyl chloride counterparts, which are susceptible to reductive collapse, sulfonyl fluorides exhibit remarkable stability to hydrolysis, reduction, and thermolysis.[5] This stability allows them to traverse biological milieus largely "invisible" until they encounter a suitably positioned nucleophile within a target's binding site, a hallmark of so-called "click chemistry" reactions.[6] This field, pioneered by Sharpless and coworkers as Sulfur(VI) Fluoride Exchange (SuFEx), leverages the S-F bond's latent reactivity for modular synthesis and covalent ligation.[7][8][9]

The utility of sulfonyl fluorides stems from their ability to form stable covalent sulfonamide or sulfonate ester bonds with a range of amino acid residues, including lysine, tyrosine, serine, and histidine, thereby greatly expanding the targetable proteome.[4][10][11]

The Electronic Architecture of this compound

To understand the reactivity of this compound, we must first consider the electronic factors at play. The central sulfur atom is in a high oxidation state (VI) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This arrangement renders the sulfur atom highly electron-deficient and, therefore, electrophilic.

The introduction of a second fluorine atom at the 3-position (γ-carbon) of the propane chain further modulates this electrophilicity through its powerful negative inductive effect (-I).[12] Although the inductive effect weakens with distance, the electron-withdrawing pull of the γ-fluorine is transmitted through the sigma bonds of the carbon backbone, subtly depleting electron density from the sulfonyl group and enhancing the partial positive charge on the sulfur atom.

Figure 1: Inductive effect in this compound. The γ-fluorine atom withdraws electron density, enhancing the electrophilicity of the sulfur center.

Mechanism of Covalent Modification

The reaction of this compound with a biological nucleophile, such as the ε-amino group of a lysine residue, proceeds via a nucleophilic substitution mechanism. The lone pair of the nucleophile attacks the electrophilic sulfur atom, forming a transient pentacoordinate intermediate. Subsequently, the fluoride ion is expelled as a leaving group, resulting in the formation of a highly stable sulfonamide linkage.

Figure 2: Reaction mechanism of a sulfonyl fluoride with a lysine residue, proceeding through a nucleophilic substitution pathway.

Comparative Reactivity Analysis

The reactivity of a sulfonyl fluoride warhead must be carefully tuned. If it is too reactive, it may be hydrolyzed or react with off-target biomolecules before reaching its intended target.[13] If it is not reactive enough, the rate of covalent modification may be too slow to be therapeutically effective.

The reactivity of this compound is expected to be modest, positioning it as a potentially selective covalent modifier. Its reactivity can be compared to other classes of sulfonyl fluorides.

| Warhead Class | Typical Substituent | Expected Relative Reactivity | Rationale |

| Aryl Sulfonyl Fluoride | Electron-withdrawing group (e.g., -NO₂) | High | Strong resonance and inductive withdrawal significantly increases sulfur electrophilicity.[13] |

| Aryl Sulfonyl Fluoride | Electron-donating group (e.g., -OCH₃) | Moderate | Donating groups partially offset the electrophilicity of the sulfur center.[13] |

| Alkyl Sulfonyl Fluoride | Unsubstituted alkyl (e.g., ethanesulfonyl fluoride) | Low-Moderate | Alkyl groups are weakly electron-donating, leading to lower intrinsic reactivity than aryl analogs. |

| This compound | γ-Fluoroalkyl | Moderate | The γ-fluoro group provides a slight activating inductive effect compared to an unsubstituted alkyl chain, tuning the reactivity. |

Table 1: A comparative analysis of the expected reactivity of different sulfonyl fluoride classes. The reactivity of this compound is predicted to be moderately enhanced relative to simple alkyl sulfonyl fluorides.

Experimental Protocol: Kinetic Analysis of Reactivity

To empirically determine the electrophilicity of this compound, a kinetic assay is essential. The following protocol describes a method for measuring the second-order rate constant of its reaction with a model nucleophile, N-acetyl-L-lysine, under pseudo-first-order conditions using LC-MS.

Objective: To determine the second-order rate constant (k₂) for the reaction between this compound and N-acetyl-L-lysine.

Materials:

-

This compound

-

N-acetyl-L-lysine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid, LC-MS grade

-

Dimethyl sulfoxide (DMSO)

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Protocol:

-

Stock Solution Preparation:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Prepare a 20 mM stock solution of N-acetyl-L-lysine in PBS (pH 7.4).

-

-

Reaction Setup (Pseudo-First-Order Conditions):

-

In a microcentrifuge tube, add 980 µL of the 20 mM N-acetyl-L-lysine solution. This large excess ensures the concentration of the nucleophile remains effectively constant.

-

Equilibrate the tube at a constant temperature (e.g., 37 °C) for 5 minutes.

-

To initiate the reaction, add 20 µL of the 100 mM this compound stock solution to the tube (final concentration ≈ 2 mM). Vortex immediately.

-

-

Time-Point Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

-